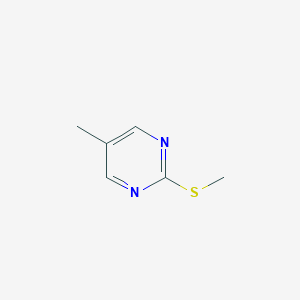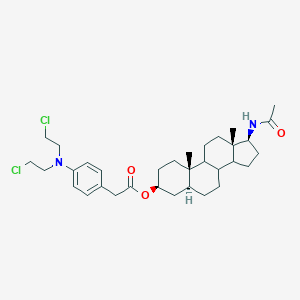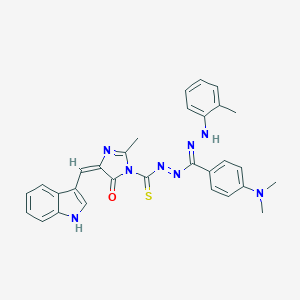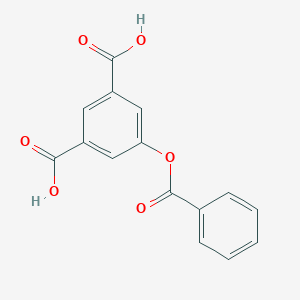
5-(Benzoyloxy)benzene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzoyloxy)benzene-1,3-dicarboxylic acid, commonly known as BBD, is an organic compound with the chemical formula C16H12O6. It is a white crystalline powder that is soluble in organic solvents like ethanol and acetone but insoluble in water. BBD is a versatile compound that has gained attention in recent years due to its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Mechanism Of Action
BBD has been found to inhibit the activity of certain enzymes and proteins involved in the inflammatory response. It does this by binding to the active site of the enzymes and preventing their function. BBD also inhibits the activity of certain enzymes involved in the metabolism of carbohydrates and lipids. This inhibition leads to a reduction in the production of inflammatory mediators and an overall decrease in inflammation.
Biochemical And Physiological Effects
BBD has been found to exhibit anti-inflammatory effects in various animal models of inflammation. It has also been found to reduce the production of certain inflammatory mediators like prostaglandins and cytokines. BBD has been shown to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates and lipids, leading to a reduction in the production of triglycerides and cholesterol.
Advantages And Limitations For Lab Experiments
BBD has several advantages as a compound for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. However, it also has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments. Additionally, BBD has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well established.
Future Directions
There are several future directions for research on BBD. One potential area of study is the development of more effective anti-inflammatory drugs based on BBD. Another potential area of study is the exploration of BBD's effects on other physiological systems, such as the nervous system. Additionally, further research is needed to establish the safety and efficacy of BBD in clinical settings.
In conclusion, BBD is a versatile compound that has potential applications in scientific research, particularly in the fields of biochemistry and physiology. It exhibits anti-inflammatory properties and has been used in the development of anti-inflammatory drugs. BBD has also been used in the study of the mechanisms of action of certain enzymes and proteins. While it has several advantages as a compound for use in lab experiments, it also has some limitations, and further research is needed to establish its safety and efficacy in clinical settings.
Synthesis Methods
BBD can be synthesized through various methods, including the reaction of benzene-1,3-dicarboxylic acid with benzoyl chloride in the presence of a catalyst like pyridine. The reaction can be carried out under reflux conditions, and the resulting product can be purified through recrystallization. Other methods of synthesis include the reaction of benzene-1,3-dicarboxylic acid with benzoyl chloride in the presence of a base like sodium hydroxide.
Scientific Research Applications
BBD has been used in various scientific research studies due to its potential applications in biochemistry and physiology. It has been found to exhibit anti-inflammatory properties and has been used in the development of anti-inflammatory drugs. BBD has also been used in the study of the mechanisms of action of certain enzymes and proteins, particularly those involved in the metabolism of carbohydrates and lipids.
properties
CAS RN |
102059-70-1 |
|---|---|
Product Name |
5-(Benzoyloxy)benzene-1,3-dicarboxylic acid |
Molecular Formula |
C15H10O6 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
5-benzoyloxybenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H10O6/c16-13(17)10-6-11(14(18)19)8-12(7-10)21-15(20)9-4-2-1-3-5-9/h1-8H,(H,16,17)(H,18,19) |
InChI Key |
XDZUONXJNHZFMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2)C(=O)O)C(=O)O |
synonyms |
BENZOYLOXY-3,5-BENZENEDICARBOXYLICACID |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B8614.png)
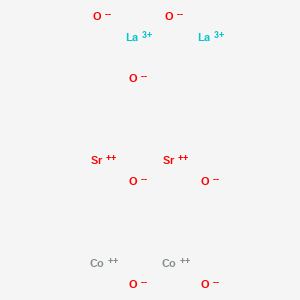
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B8619.png)
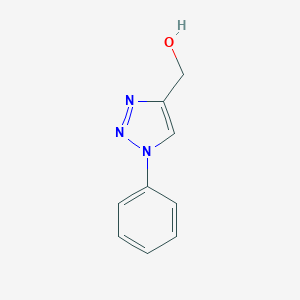
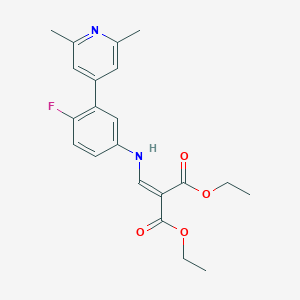

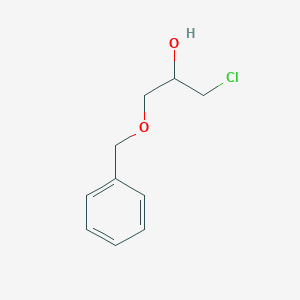
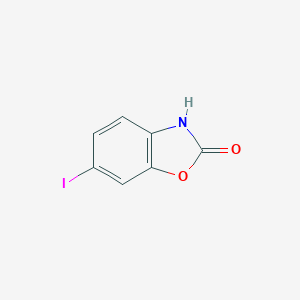
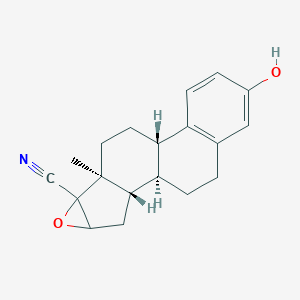
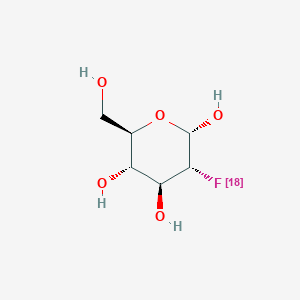
![4-O-[4-(2-amino-3-methoxy-3-oxopropyl)phenyl] 1-O-[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanedioate](/img/structure/B8637.png)
